

# Codeine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Codeine N-oxide |           |
| Cat. No.:            | B1599254        | Get Quote |

CAS Number: 3688-65-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Codeine N-oxide is a metabolite of the widely used opioid analgesic, codeine.[1] As a tertiary amine N-oxide, it represents a product of phase I metabolism and is anticipated to possess distinct physicochemical and pharmacological properties compared to its parent compound. This technical guide provides a comprehensive overview of Codeine N-oxide, including its chemical and physical properties, putative synthesis, and proposed analytical methodologies. Furthermore, this document explores its expected pharmacological activity, metabolic fate, and the relevant mu-opioid receptor signaling pathway, drawing upon the established knowledge of codeine and other opioid N-oxides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of opioid metabolism, drug development, and analytical toxicology.

### Introduction

Codeine, or 3-methylmorphine, is an opioid analgesic extensively used for the management of pain and cough.[2][3] Its pharmacological effects are primarily mediated by its O-demethylation to morphine, a potent mu-opioid receptor agonist, a reaction catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[4][5][6] In addition to O-demethylation and N-demethylation to norcodeine (catalyzed by CYP3A4), codeine undergoes glucuronidation and,



to a lesser extent, N-oxidation to form **Codeine N-oxide**.[6][7] While the major metabolic pathways of codeine have been extensively studied, the N-oxide metabolite is less well-characterized.

N-oxidation is a common metabolic pathway for xenobiotics containing a tertiary amine functional group. This biotransformation generally increases the polarity of the molecule, facilitating its renal excretion. The resulting N-oxides can be pharmacologically active, inactive, or exhibit a different pharmacological profile compared to the parent drug.[8] It has been noted that **Codeine N-oxide** is considerably weaker than codeine itself.[1] This guide aims to consolidate the available information on **Codeine N-oxide** and provide a theoretical framework for its synthesis, analysis, and biological evaluation.

## **Chemical and Physical Properties**

A summary of the known and predicted chemical and physical properties of **Codeine N-oxide** is presented in Table 1.

| Property          | Value                                                                                                                                           | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| CAS Number        | 3688-65-1                                                                                                                                       | [9]    |
| Molecular Formula | C18H21NO4                                                                                                                                       | [9]    |
| Molecular Weight  | 315.36 g/mol                                                                                                                                    | [9]    |
| IUPAC Name        | (4R,4aR,7S,7aR,12bS)-9-<br>methoxy-3-methyl-3-oxido-<br>2,4,4a,7,7a,13-hexahydro-1H-<br>4,12-methanobenzofuro[3,2-<br>e]isoquinoline-3-ium-7-ol | [9]    |
| Synonyms          | Genocodeine, Codeigene                                                                                                                          | [9]    |
| Melting Point     | 231.5 °C                                                                                                                                        | [9]    |
| Appearance        | White solid (predicted)                                                                                                                         | -      |
| Solubility        | Predicted to be more water-<br>soluble than codeine                                                                                             | [8]    |
| LogP (predicted)  | 1.15                                                                                                                                            | -      |



## **Synthesis and Characterization**

While specific literature detailing the synthesis of **Codeine N-oxide** is scarce, a general and reliable method for the N-oxidation of tertiary amines involves the use of a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).[10]

## **Experimental Protocol: Synthesis of Codeine N-oxide**

### Materials:

- Codeine (free base)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate
- Methanol

### Procedure:

- Dissolve codeine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1 equivalents) in a minimal amount of dichloromethane.



- Add the m-CPBA solution dropwise to the stirred codeine solution at 0 °C over a period of 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude Codeine N-oxide by flash column chromatography on silica gel, using a
  gradient of ethyl acetate/methanol as the eluent.
- Collect the fractions containing the product, combine, and evaporate the solvent to obtain pure Codeine N-oxide.

Characterization: The structure and purity of the synthesized **Codeine N-oxide** should be confirmed by standard analytical techniques:

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify the N-oxide functional group (typically a strong band around 950-970 cm<sup>-1</sup>).
- Melting Point Analysis: To assess purity.



# **Logical Workflow for Synthesis and Characterization**



Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of **Codeine N-oxide**.

## **Pharmacology and Mechanism of Action**

The pharmacological activity of **Codeine N-oxide** has not been extensively studied. However, based on preliminary information and the pharmacology of similar compounds, a profile can be predicted.

## **Opioid Receptor Binding and Functional Activity**

Codeine itself is a weak agonist at the mu-opioid receptor (MOR).[6] Its analgesic effects are primarily due to its metabolic conversion to morphine.[4][5] It is reported that **Codeine N-oxide** is "considerably weaker than codeine," suggesting a significantly lower affinity and/or efficacy at opioid receptors.[1]

To definitively characterize the pharmacology of **Codeine N-oxide**, the following in vitro assays are recommended:

- Radioligand Binding Assays: To determine the binding affinity (Ki) of Codeine N-oxide for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
- [35S]GTPyS Binding Assays: To assess the functional activity (EC50 and Emax) of **Codeine Noxide** at the opioid receptors, determining if it acts as an agonist, partial agonist, or antagonist.
- cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation, providing another measure of functional agonism.

# **Mu-Opioid Receptor Signaling Pathway**



## Foundational & Exploratory

Check Availability & Pricing

The primary target for morphine, the active metabolite of codeine, is the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the mu-opioid receptor initiates a downstream signaling cascade that ultimately leads to analgesia and other opioid effects.





Click to download full resolution via product page

Caption: Mu-opioid receptor signaling pathway.



## Metabolism

**Codeine N-oxide** is a metabolite of codeine, likely formed by the action of flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.[7] The metabolic fate of **Codeine N-oxide** itself has not been explicitly studied. However, research on other opioid N-oxides, such as morphine N-oxide and tramadol N-oxide, suggests that retro-reduction to the parent tertiary amine is a plausible metabolic pathway.[8]

## **Predicted Metabolic Pathway of Codeine**



Click to download full resolution via product page

Caption: Metabolic pathways of codeine.

# Experimental Protocol: In Vitro Metabolism of Codeine N-oxide

Objective: To investigate the metabolic stability and identify the major metabolites of **Codeine N-oxide** in human liver microsomes.

Materials:

Codeine N-oxide



- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PD, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Formic acid
- LC-MS/MS system

#### Procedure:

- Prepare a stock solution of **Codeine N-oxide** in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37 °C.
- Initiate the metabolic reaction by adding Codeine N-oxide (final concentration, e.g., 1 μM) and the NADPH regenerating system.
- Incubate the reaction mixture at 37 °C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining Codeine N-oxide and identify potential metabolites.
- A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

# **Analytical Methods**

The quantitative analysis of **Codeine N-oxide** in biological matrices is crucial for pharmacokinetic and toxicological studies. While a specific validated method for **Codeine N-**



**oxide** is not readily available in the literature, methods for codeine and other opioids can be adapted. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

# Proposed LC-MS/MS Method for Quantification in Plasma

### Sample Preparation:

- To a 100 μL plasma sample, add an internal standard (e.g., deuterated Codeine N-oxide or a structurally similar compound).
- Perform protein precipitation by adding 300 μL of ice-cold acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

### LC Parameters (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient from low to high organic phase to elute Codeine N-oxide and separate it from other matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

### MS/MS Parameters (Example):

Ionization Mode: Positive electrospray ionization (ESI+)



- Multiple Reaction Monitoring (MRM):
  - Precursor Ion: [M+H]+ of Codeine N-oxide (m/z 316.1)
  - Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation. These would need to be determined by infusion of a standard solution of **Codeine N-oxide** into the mass spectrometer.

Method Validation: The method should be validated according to regulatory guidelines, including the assessment of:

- · Selectivity and specificity
- · Linearity and range
- · Accuracy and precision
- Limit of detection (LOD) and limit of quantification (LOQ)
- Matrix effects
- Recovery
- Stability

## Conclusion

Codeine N-oxide is a minor metabolite of codeine with largely uncharacterized pharmacological and pharmacokinetic properties. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles of medicinal chemistry and drug metabolism. Further research is warranted to elucidate the specific role of Codeine N-oxide in the overall pharmacological and toxicological profile of codeine. The experimental protocols and analytical methods proposed herein offer a starting point for such investigations, which will contribute to a more complete understanding of opioid metabolism and action.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Codeine-N-oxide Wikipedia [en.wikipedia.org]
- 2. What Did My Patient Actually Take? Codeine Results Interpretation Aegis Sciences Corporation [aegislabs.com]
- 3. Codeine and Ultra-Rapid Metabolisers [medsafe.govt.nz]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Codeine Therapy and CYP2D6 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. academically.com [academically.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Codeine N-oxide | C18H21NO4 | CID 10470963 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Codeine N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599254#codeine-n-oxide-cas-number-3688-65-1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com